rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans
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Overview
Description
rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry and potential biological activities, making it a subject of interest in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans typically involves the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines in the presence of lithium perchlorate (LiClO4) in acetonitrile (CH3CN) at room temperature . This method ensures the formation of the desired stereoisomer with high regio- and stereospecificity.
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies similar to those used in laboratory synthesis. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxane derivatives, which can have different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can inhibit enzyme activity by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans
- rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans
- rac-(3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylic acid hydrochloride, trans
Uniqueness
rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans is unique due to its specific stereochemistry and the presence of two amino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
124354-06-9 |
---|---|
Molecular Formula |
C5H14Cl2N2O |
Molecular Weight |
189.1 |
Purity |
95 |
Origin of Product |
United States |
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